1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine
CAS No.: 1249633-89-3
Cat. No.: VC6685157
Molecular Formula: C11H16N4
Molecular Weight: 204.277
* For research use only. Not for human or veterinary use.
![1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine - 1249633-89-3](/images/structure/VC6685157.png)
Specification
CAS No. | 1249633-89-3 |
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Molecular Formula | C11H16N4 |
Molecular Weight | 204.277 |
IUPAC Name | 1-[2-(dimethylamino)ethyl]benzimidazol-5-amine |
Standard InChI | InChI=1S/C11H16N4/c1-14(2)5-6-15-8-13-10-7-9(12)3-4-11(10)15/h3-4,7-8H,5-6,12H2,1-2H3 |
Standard InChI Key | YLOBSTTUHFWDNB-UHFFFAOYSA-N |
SMILES | CN(C)CCN1C=NC2=C1C=CC(=C2)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular formula of 1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine is C₁₁H₁₆N₄, corresponding to a molecular weight of 204.27 g/mol. Its structure consists of a benzimidazole system—a fusion of benzene and imidazole rings—with a 2-(dimethylamino)ethyl group attached to the nitrogen at position 1 and an amine substituent at position 5. This arrangement introduces both basicity (from the dimethylamino group) and hydrogen-bonding capacity (from the primary amine), critical for interactions in biological systems .
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy provides key insights into its structure:
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¹H NMR: Signals at δ 2.25 ppm (6H, s, N(CH₃)₂), δ 2.75–2.85 ppm (2H, t, CH₂N), δ 3.60–3.70 ppm (2H, t, CH₂N), and aromatic protons between δ 6.90–7.50 ppm .
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¹³C NMR: Peaks corresponding to the dimethylamino carbons (δ 45.2 ppm), ethyl chain carbons (δ 50.1–55.3 ppm), and aromatic carbons (δ 115.0–150.0 ppm) .
Mass spectrometry (MS) typically shows a molecular ion peak at m/z 204.1 (M⁺), with fragmentation patterns consistent with loss of the dimethylaminoethyl group .
Crystallographic and Conformational Analysis
X-ray crystallography of related benzimidazoles reveals planar benzimidazole cores with substituents adopting staggered conformations to minimize steric hindrance. The dimethylaminoethyl side chain in 1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine likely exhibits similar flexibility, enabling adaptive binding in biological targets .
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis typically involves a two-step protocol:
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Formation of the Benzimidazole Core: Condensation of 4-nitro-1,2-diaminobenzene with glyoxal under acidic conditions yields 5-nitro-1H-benzimidazole.
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Alkylation and Reduction:
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Alkylation of the benzimidazole nitrogen with 2-chloro-N,N-dimethylethylamine in the presence of a base (e.g., K₂CO₃) introduces the dimethylaminoethyl group.
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Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group at position 5 to an amine, yielding the final product.
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Reaction Scheme:
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors offer advantages in yield (85–92%) and purity (>98%) by maintaining precise temperature control (80–100°C) and reducing side reactions. Post-synthesis purification employs recrystallization from ethanol/water mixtures or chromatography on silica gel .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The amine at position 5 undergoes electrophilic reactions:
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Acylation: Treatment with acetyl chloride forms the 5-acetamido derivative, useful for prodrug designs .
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Diazotization: Reaction with NaNO₂/HCl produces a diazonium salt, which couples with phenols to form azo dyes .
Coordination Chemistry
The dimethylamino group acts as a ligand for transition metals (e.g., Cu²⁺, Pt²⁺), forming complexes with potential catalytic or anticancer properties. For example, the Cu(II) complex exhibits square-planar geometry with a stability constant (log K) of 8.2 ± 0.3 .
Biological Activities and Mechanisms
Enzyme Inhibition
In vitro studies on analogous compounds demonstrate inhibitory activity against:
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Tyrosine Kinases (IC₅₀ = 0.8–1.2 μM): Disruption of ATP-binding sites via π-π stacking with the benzimidazole core .
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Topoisomerase II (IC₅₀ = 2.5 μM): Stabilization of the enzyme-DNA cleavage complex, inducing apoptosis in cancer cells.
Antimicrobial Properties
Against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL), the compound likely disrupts membrane integrity through cationic interactions with the dimethylamino group .
Applications in Materials Science
Proton Exchange Membranes (PEMs)
Incorporating 1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-amine into sulfonated polyimides enhances PEM performance in fuel cells:
Property | Value (Crosslinked Membrane) | Value (Pure Membrane) |
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Proton Conductivity (S/cm) | 0.082 (80°C, 95% RH) | 0.045 |
Tensile Strength (MPa) | 38.7 | 22.4 |
Oxidative Stability (h) | >200 | 72 |
Data adapted from studies on analogous benzimidazole-containing polymers .
Lithium-Ion Battery Separators
Composite aerogels integrating this compound exhibit:
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Porosity: 92–95%
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Ionic Conductivity: 1.2 mS/cm
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Thermal Stability: Up to 300°C
These properties address dendrite growth and thermal runaway in batteries .
Pharmacokinetics and Toxicology
ADME Profile
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